molecular formula C12H17ClN2O2 B11730227 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride

Cat. No.: B11730227
M. Wt: 256.73 g/mol
InChI Key: CUCAEDIYOGRZMB-UHFFFAOYSA-N
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Description

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by the presence of a pyrrolidine ring substituted with an amino group and a methoxybenzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.

    Substitution Reactions: The introduction of the amino group and the methoxybenzyl group can be achieved through substitution reactions. Common reagents used in these reactions include amines and benzyl halides.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and methoxybenzyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidin-2-ones, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog without the amino and methoxybenzyl groups.

    Pyrrolidine-2,5-dione: Another analog with different substitution patterns.

    Prolinol: A related compound with a hydroxyl group instead of the amino group.

Uniqueness

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15;/h2-5,10H,6-8,13H2,1H3;1H

InChI Key

CUCAEDIYOGRZMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)N.Cl

Origin of Product

United States

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